molecular formula C21H24BrN5O4 B2789620 5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902475-88-1

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2789620
CAS No.: 902475-88-1
M. Wt: 490.358
InChI Key: RIKCAMUPEYNNGM-UHFFFAOYSA-N
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Description

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24BrN5O4 and its molecular weight is 490.358. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O4/c1-4-30-15-7-9-18(31-5-2)16(11-15)24-21(28)19-20(23)27(26-25-19)12-13-10-14(22)6-8-17(13)29-3/h6-11H,4-5,12,23H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCAMUPEYNNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H23BrN4O3\text{C}_{19}\text{H}_{23}\text{Br}\text{N}_{4}\text{O}_{3}

Triazole compounds often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymes : Many triazoles inhibit enzymes involved in cancer cell proliferation and survival.
  • Interaction with Receptors : They may act as agonists or antagonists to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, triazole compounds have been shown to inhibit cell growth in multiple cancer cell lines. The compound has demonstrated significant cytotoxicity against various cancer types:

Cell LineIC50 (µM)Reference
HEPG21.18
MCF70.67
SW11160.80
BGC8230.87

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. In vitro studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanisms may involve disruption of cell wall synthesis or interference with nucleic acid synthesis.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazoles have been investigated for their potential in treating:

  • Inflammatory Diseases : Certain triazoles have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Diabetes Management : Some derivatives are being studied for their role in glucose regulation and insulin sensitivity.

Study on Anticancer Efficacy

A comprehensive study evaluated the efficacy of several triazole derivatives, including the compound . The results indicated that it significantly reduced cell viability in multiple cancer types compared to standard treatments.

Study on Antimicrobial Properties

In a separate investigation, the compound was tested against a panel of bacterial strains. The results showed promising inhibitory effects, particularly against resistant strains, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the key considerations for synthesizing this triazole-carboxamide derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cycloaddition, substitution, and condensation. Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) for cycloaddition to ensure triazole ring formation .
  • Catalysts : Copper(I) iodide or sodium ascorbate for azide-alkyne cycloaddition (Click chemistry) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization .
Reaction StepReagents/ConditionsYield (%)
Triazole formationNaN₃, Cu(I), 100°C65–75
Substitution5-bromo-2-methoxybenzyl chloride, K₂CO₃50–60
Carboxamide couplingEDC/HOBt, DMF, RT70–80

Methodological Tip : Use TLC and HPLC to monitor intermediates and optimize stoichiometry .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl, ethoxyphenyl groups) .
  • Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
  • X-ray crystallography : Resolve stereoelectronic effects of the triazole core and substituents .
  • FT-IR : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

Data Interpretation Example : Discrepancies in NMR splitting patterns may indicate rotameric forms due to hindered rotation in the carboxamide moiety .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatives with improved bioactivity?

Apply factorial design to screen variables:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response variables : Yield, purity, enantiomeric excess (if applicable).
  • Statistical tools : ANOVA and response surface modeling (RSM) to identify interactions .
FactorRangeOptimal Value
Temperature60–120°C90°C
Catalyst (Cu(I))5–15 mol%10 mol%
SolventDMF/DCMDMF

Case Study : A Central Composite Design reduced reaction steps from 8 to 5 while maintaining >70% yield for fluorophenyl analogs .

Q. What computational strategies predict binding affinities of this compound with biological targets (e.g., kinases, HDACs)?

  • Molecular docking (AutoDock/Vina) : Simulate interactions with active sites (e.g., HDAC8: ∆G ≈ -9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Corporate Hammett constants (σ) of substituents (e.g., electron-withdrawing bromine enhances kinase inhibition) .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays to resolve discrepancies .

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or enzymatic assays?

  • Hypothesis-driven approach :

Verify assay conditions (e.g., pH, cofactors for enzyme activity) .

Test metabolite stability (LC-MS/MS to detect degradation products) .

Evaluate off-target effects via kinome-wide profiling .

  • Case Example : Inconsistent IC₅₀ values (~2 µM vs. >10 µM) in cancer cells were traced to differential expression of efflux transporters (e.g., P-gp) .

Q. What structural modifications enhance solubility without compromising target affinity?

  • Strategies :
  • Introduce polar groups (e.g., morpholine, PEG chains) on the ethoxyphenyl moiety .

  • Replace bromine with trifluoromethyl to balance lipophilicity and metabolic stability .

    • Analytical validation : Measure logP (HPLC) and solubility (shake-flask method) .
    DerivativelogPAqueous Solubility (µg/mL)
    Parent compound3.812.5
    PEG-modified2.198.7
    CF₃-substituted3.545.3

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s annotated procedures for triazole derivatives .
  • Data Analysis : Use open-source tools like RStudio for DoE and KNIME for QSAR modeling .
  • Safety Compliance : Adhere to institutional Chemical Hygiene Plans for handling azides and brominated intermediates .

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